(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide
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Description
“(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide” is a derivative of rhodanine-3-acetic acid . These derivatives are attractive compounds with versatile effects . They have many biological properties and are tested as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The reaction involved the appropriate aldehyde with rhodanine-3-acetic acid .Scientific Research Applications
Thiazolidinediones and Their Therapeutic Applications
PTP 1B Inhibitors
Thiazolidinediones (TZDs) have been investigated for their role as inhibitors of protein tyrosine phosphatase 1B (PTP 1B), which is implicated in the regulation of insulin signaling and glucose homeostasis. Compounds based on the TZD scaffold have shown potential in enhancing insulin sensitivity and are being explored for the treatment of type 2 diabetes mellitus (T2DM). A review covering the period from 2012 to 2018 highlighted the structural modifications of TZDs to optimize their activity as PTP 1B inhibitors, indicating their significant therapeutic potential in managing insulin resistance associated with T2DM (Verma, Yadav, & Thareja, 2019).
Benzothiazoles and Their Pharmacological Significance
Anticancer Activities
Benzothiazole derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and notably, antitumor properties. The structural simplicity and versatility of the benzothiazole scaffold allow for the synthesis of compounds with enhanced activity against various cancer cell lines. Several reviews and studies have emphasized the role of benzothiazoles and their derivatives in drug discovery, highlighting their potential as chemotherapeutic agents (Kamal, Hussaini, & Mohammed, 2015).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has shown promising antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their ability to scavenge reactive oxygen species and inhibit inflammatory pathways, indicating their potential as therapeutic agents in conditions characterized by oxidative stress and inflammation (Raut et al., 2020).
properties
IUPAC Name |
6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c25-20(23-18-12-6-2-7-13-18)14-8-3-9-15-24-21(26)19(28-22(24)27)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2,(H,23,25)/b19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGGGKOWSSBGQU-MNDPQUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide |
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